Technical Guide: Physicochemical Properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Technical Guide: Physicochemical Properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No: 1240948-77-9) is a key heterocyclic intermediate primarily utilized in the synthesis of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1][2] Its molecular structure, which incorporates a pyrrole ring, a fluorophenyl group, and a nitrile moiety, provides a crucial scaffold for the construction of the final active pharmaceutical ingredient (API).[1] A thorough understanding of its physicochemical properties is essential for process optimization, quality control, and formulation development. This guide provides a comprehensive overview of the known physicochemical data, detailed experimental protocols for their determination, and a generalized workflow for its synthesis and characterization.
Physicochemical Data
The following tables summarize the key physicochemical properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Much of the publicly available data is computationally predicted; experimentally verified values are noted where available.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FN₂ | [3] |
| Molecular Weight | 186.19 g/mol | [3] |
| Appearance | White to off-white or light yellow to brown solid/powder | [3] |
| Melting Point | 133 - 135 °C | [4] |
| 152 - 156 °C | [5] | |
| Boiling Point | 352.6 ± 27.0 °C at 760 mmHg (Predicted) | [4] |
| 364.6 ± 32.0 °C (Predicted) | ||
| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [4] |
| 1.3 ± 0.1 g/cm³ (Predicted) | [3] | |
| Flash Point | 174.3 ± 25.1 °C (Predicted) | |
| Refractive Index | 1.622 (Predicted) | [4] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source |
| Water Solubility | Practically insoluble | [5] |
| Organic Solubility | Very soluble in N,N-Dimethylformamide; Soluble in Methanol, DMSO; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [4][5] |
| logP (Octanol/Water) | 2.65 (Predicted) | [4] |
| pKa (Acid Dissociation Constant) | 13.87 ± 0.50 (Predicted) | [6] |
Experimental Protocols
While specific experimental reports detailing the determination of each physicochemical property for this exact molecule are not extensively published, this section outlines standard, validated methodologies appropriate for a compound of this nature.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts to a liquid. Pure compounds typically exhibit a sharp melting range.[7]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is packed into a thin-walled capillary tube to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[8]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[10]
Solubility Determination (Qualitative)
This protocol determines the qualitative solubility of the compound in various solvents, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed into a small test tube.[5]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, methanol, DMSO, etc.) is added in portions to the test tube.[5]
-
Mixing: After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds).[5][6]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble based on these observations.[6] For water-soluble compounds, pH paper can be used to test for acidic or basic properties.[11]
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the logP, a measure of a compound's lipophilicity.[4][12]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.[12]
-
Partitioning: A known amount of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers.[4]
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining the pKa of ionizable compounds.[13][14]
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 1 mM).[15] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[15]
-
Apparatus Setup: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated combined pH electrode.[15][16] The system is purged with nitrogen to remove dissolved CO₂.[15][16]
-
Titration: A standardized titrant (e.g., 0.1 M NaOH or HCl) is added to the solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pKa is the pH at which half of the acid has been neutralized.[14]
Visualization of Experimental Workflows
As 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a synthetic intermediate, no specific signaling pathways are associated with it. The following diagrams illustrate a generalized workflow for its synthesis and subsequent physicochemical characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. athabascau.ca [athabascau.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
